[(2r,3r)-3-Nonyloxiran-2-yl]methanol
Description
Chemical Identity and Structural Characterization of [(2R,3R)-3-Nonyloxiran-2-yl]methanol
Systematic Nomenclature and Stereochemical Configuration
The systematic nomenclature of [(2R,3R)-3-Nonyloxiran-2-yl]methanol reflects its complex stereochemical architecture and functional group arrangement. The compound belongs to the class of epoxides, which are cyclic ethers characterized by a three-membered ring structure containing an oxygen atom. The nomenclature specifically designates the absolute configuration at both the 2 and 3 positions of the oxirane ring using the Cahn-Ingold-Prelog priority system. The (2R,3R) designation indicates that both stereocenters exhibit R configuration, establishing this molecule as a single enantiomer with defined spatial arrangement.
The stereochemical configuration at positions 2 and 3 contributes significantly to the chiral nature of this compound. The three-membered oxirane ring is attached to both a nonyl group and a hydroxymethyl group, creating a molecular framework with specific geometric constraints. The presence of the long-chain nonyl substituent introduces additional conformational considerations, while the hydroxymethyl group provides a site for potential hydrogen bonding interactions. This stereochemical arrangement influences both the physical properties and chemical reactivity patterns observed for this compound.
The Chemical Abstracts Service registry number for this compound is 107736-23-2, providing unambiguous identification in chemical databases and literature. Alternative nomenclature systems may refer to this compound using variations that emphasize different structural aspects, but the systematic name with stereochemical descriptors remains the most precise designation. The stereochemical specificity is crucial for understanding the compound's behavior in asymmetric synthesis applications and its interactions with other chiral molecules.
Molecular Formula and Weight Analysis
The molecular formula of [(2R,3R)-3-Nonyloxiran-2-yl]methanol establishes the fundamental atomic composition that defines its chemical identity. The compound possesses a molecular weight of 200.32 grams per mole, reflecting the substantial contribution of the nonyl chain to the overall molecular mass. This molecular weight places the compound in the range of medium-sized organic molecules, with implications for its physical properties including volatility, solubility characteristics, and intermolecular interactions.
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 200.32 g/mol | |
| CAS Number | 107736-23-2 | |
| Classification | Chiral Epoxide |
The atomic composition reflects the presence of carbon, hydrogen, and oxygen atoms arranged in a specific connectivity pattern that creates the oxirane functionality. The molecular formula demonstrates the saturated nature of the nonyl chain and the presence of the primary alcohol functionality. This composition is consistent with compounds derived from fatty alcohol precursors through epoxidation reactions, suggesting potential biosynthetic or synthetic pathways for compound preparation.
Analysis of the molecular weight in relation to the carbon chain length reveals that this compound represents a significant elaboration beyond simple epoxides. The substantial molecular weight contributes to decreased volatility compared to smaller epoxide molecules, influencing handling procedures and analytical methodologies. The molecular weight also affects the compound's behavior in chromatographic separations and its detection limits in various analytical techniques.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides detailed structural information for [(2R,3R)-3-Nonyloxiran-2-yl]methanol through analysis of both proton and carbon environments. The proton Nuclear Magnetic Resonance spectrum reveals characteristic resonances that confirm the presence of the oxirane ring, the nonyl chain, and the hydroxymethyl functionality. The oxirane ring protons typically exhibit distinctive chemical shifts and coupling patterns that distinguish them from other methylene and methine environments in the molecule.
Experimental Nuclear Magnetic Resonance data obtained at 500 megahertz demonstrates the compound's spectroscopic signatures in deuterated chloroform solution. The spectrum exhibits resonances consistent with the expected molecular structure, including signals corresponding to the oxirane ring protons, the methylene groups of the nonyl chain, and the hydroxymethyl group. The integration patterns and multiplicities observed in the spectrum provide confirmation of the proposed structural assignment and stereochemical configuration.
The stereochemical configuration influences the Nuclear Magnetic Resonance spectral appearance through effects on chemical shifts and coupling constants. The defined (2R,3R) configuration creates a specific spatial arrangement that affects the magnetic environment of neighboring protons. This stereochemical influence can be observed in the fine structure of multipicity patterns and in subtle chemical shift differences compared to other stereoisomers of the compound.
Mass Spectrometry (MS) Fragmentation Patterns
Mass spectrometry analysis of [(2R,3R)-3-Nonyloxiran-2-yl]methanol reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak corresponds to the calculated molecular weight of 200.32 grams per mole, establishing the intact molecular structure under ionization conditions. The fragmentation pathways observed in mass spectrometry reflect the preferential cleavage sites within the molecule, particularly at positions adjacent to the oxirane ring and along the nonyl chain.
Common fragmentation patterns for epoxide-containing molecules include ring-opening processes that generate charged species with different molecular weights. The hydroxymethyl group represents another potential fragmentation site, with loss of this functionality generating fragment ions with characteristic mass-to-charge ratios. The nonyl chain undergoes sequential fragmentation through loss of methylene units, creating a series of fragment ions that provide structural information about the alkyl substituent.
The fragmentation behavior observed in mass spectrometry correlates with the known chemical reactivity of epoxides and primary alcohols. The relative intensities of different fragment ions provide insights into the stability of various ionic species and the preferred fragmentation pathways under the specific ionization conditions employed. This fragmentation data serves as a valuable fingerprint for compound identification and purity assessment.
Infrared (IR) Vibrational Modes
Infrared spectroscopy reveals the characteristic vibrational modes associated with the functional groups present in [(2R,3R)-3-Nonyloxiran-2-yl]methanol. The hydroxyl group of the primary alcohol functionality exhibits a characteristic stretching vibration in the range typical for alcohol compounds, providing clear evidence for this functional group. The intensity and breadth of this absorption band reflect the hydrogen bonding behavior of the hydroxyl group in the solid state or in solution.
The oxirane ring exhibits specific vibrational modes that distinguish it from other cyclic and acyclic ethers. The carbon-oxygen stretching vibrations of the three-membered ring appear at frequencies characteristic of strained cyclic systems. The carbon-carbon stretching modes within the oxirane ring also contribute to the infrared spectrum with bands that are diagnostic for epoxide functionality. These vibrational signatures provide definitive evidence for the presence of the oxirane ring in the molecular structure.
The nonyl chain contributes extensive absorption bands in the carbon-hydrogen stretching and bending regions of the infrared spectrum. The methylene groups exhibit symmetric and antisymmetric stretching vibrations, while the terminal methyl group shows characteristic patterns that confirm the presence of the long alkyl chain. The overall infrared spectrum provides a comprehensive vibrational fingerprint that can be used for compound identification and structural verification.
Crystallographic Data and Conformational Analysis
Crystallographic analysis of [(2R,3R)-3-Nonyloxiran-2-yl]methanol provides detailed three-dimensional structural information when the compound can be obtained in crystalline form. The compound exhibits a melting point range of 55.0-57.0 degrees Celsius, indicating its ability to form ordered crystalline structures under appropriate conditions. Recrystallization from petroleum ether yields white crystalline solids with high enantiomeric purity, demonstrating the compound's capacity for purification through crystallization techniques.
The crystalline form of the compound reveals specific packing arrangements that are influenced by both the molecular shape and the intermolecular interactions possible through the hydroxyl functionality. Hydrogen bonding interactions between hydroxyl groups of adjacent molecules likely contribute to the crystal lattice stability and influence the observed melting point. The nonyl chains may adopt extended conformations that optimize van der Waals interactions between hydrocarbon segments of neighboring molecules.
Conformational analysis of [(2R,3R)-3-Nonyloxiran-2-yl]methanol considers the rotational freedom around single bonds within the molecule, particularly along the nonyl chain and around the bond connecting the oxirane ring to the hydroxymethyl group. The three-membered oxirane ring constrains the conformational space available to the attached substituents, while the nonyl chain retains significant conformational flexibility. The preferred conformations in solution and in the crystalline state may differ due to different intermolecular interaction patterns and packing constraints.
Properties
CAS No. |
107736-23-2 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32g/mol |
IUPAC Name |
[(2R,3R)-3-nonyloxiran-2-yl]methanol |
InChI |
InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-11-12(10-13)14-11/h11-13H,2-10H2,1H3/t11-,12-/m1/s1 |
InChI Key |
WFHRKQDHNGOVPA-VXGBXAGGSA-N |
SMILES |
CCCCCCCCCC1C(O1)CO |
Isomeric SMILES |
CCCCCCCCC[C@@H]1[C@H](O1)CO |
Canonical SMILES |
CCCCCCCCCC1C(O1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of [(2R,3R)-3-Nonyloxiran-2-yl]methanol and Analogs
Key Observations:
Alkyl Chain Length and Chirality: [(2S,3R)-3-Decyloxiran-2-yl]methanol (15) shares the same epoxide core as the target compound but features a decyl chain (10 carbons) instead of nonyl (9 carbons). This modification increases molecular weight by ~14 g/mol and raises the melting point to 61–63°C . [(2R,3R)-3-Allyloxiran-2-yl]methanol has a shorter allyl group (3 carbons), reducing steric bulk and altering reactivity for simpler coupling reactions .
Aromatic vs. Aliphatic Substituents: [(2R,3R)-3-Phenylglycidol] substitutes the nonyl chain with a phenyl group, introducing aromaticity. This increases density (1.182 g/cm³) and boiling point (277.5°C) compared to aliphatic analogs, making it suitable for asymmetric catalysis .
Oxygen Heterocycle Variations: (2R)-1,4-Dioxan-2-ylmethanol contains a 1,4-dioxane ring instead of an epoxide. This structural difference enhances solubility in polar solvents but reduces electrophilic reactivity .
Functional and Reactivity Differences
Epoxide Reactivity:
- The Sharpless epoxidation used for [(2R,3R)-3-Nonyloxiran-2-yl]methanol ensures high stereoselectivity, critical for pheromone activity . In contrast, [(2R,3R)-3-Phenylglycidol] may undergo ring-opening reactions more readily due to aromatic stabilization of transition states .
Enantiomeric Purity:
- Both [(2R,3R)-3-Nonyloxiran-2-yl]methanol and its decyl analog achieve >99% ee after recrystallization, whereas data for allyl and phenyl derivatives are unreported .
Thermal Stability:
- The nonyl and decyl derivatives exhibit higher thermal stability (melting points >55°C) compared to the phenyl analog (49–53°C), likely due to stronger van der Waals interactions in longer alkyl chains .
Preparation Methods
Alkylation of Propargyl Alcohol
Propargyl alcohol undergoes nucleophilic alkylation with 1-bromononane in tetrahydrofuran (THF) at -30°C, mediated by lithium hexamethyldisilazide (LiHMDS). This step affords dodec-2-yn-1-ol in 93% yield.
Table 1: Alkylation Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Base | LiHMDS | 93 |
| Solvent | THF | 93 |
| Temperature | -30°C | 93 |
| Equivalents of Base | 2.0 | 93 |
Cis-Selective Alkyne Reduction
The alkynyl intermediate is reduced to a Z-alkene using Brown’s P2-Ni catalyst , a protocol renowned for its cis-selectivity (Z:E > 99:1).
Reaction Details
-
Catalyst : Ni(OAc)₂·4H₂O with ethylenediamine.
-
Solvent : Ethanol, 25°C, 12 hours.
-
Yield : 95%.
Epoxide Formation and Stereochemical Control
The Z-allylic alcohol undergoes epoxidation under Sharpless conditions. Critical to obtaining the (2R,3R) configuration is the use of D-DIPT instead of the L-(+)-isomer. Recrystallization from petroleum ether elevates enantiopurity from 88% to >99% ee.
Table 2: Epoxidation Outcomes with Different Tartrates
| Tartrate | Configuration | Yield (%) | ee (%) |
|---|---|---|---|
| L-(+)-DIPT | (2S,3R) | 82 | 88 |
| D-(-)-DIPT | (2R,3R) | 80 | 88 |
| None (racemic) | - | 75 | 0 |
Comparative Analysis of Synthetic Routes
Historical Approaches
Modern Advancements
The current protocol reduces the synthesis to 4 steps with an overall yield of 47%, addressing prior limitations of cost and complexity. Key innovations include:
-
Brown’s P2-Ni Catalyst : Ensures near-perfect Z-selectivity.
-
Recrystallization : Enhances ee from 88% to >99%.
-
Triflate Intermediate : Facilitates efficient alkynylation in subsequent steps.
Materials and Characterization
Key Reagents and Instruments
Spectral Data
[(2R,3R)-3-Nonyloxiran-2-yl]methanol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
